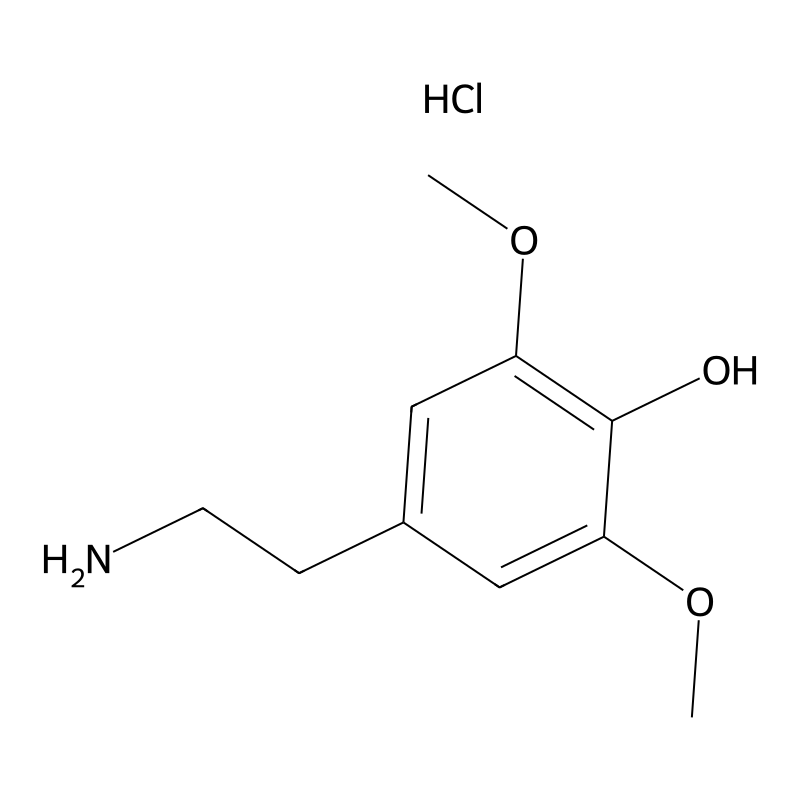

3,5-Dimethoxy-4-hydroxyphenethylamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3,5-Dimethoxy-4-hydroxyphenethylamine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 233.69 g/mol. This compound features a phenethylamine core, which is characteristic of various biologically active substances, including neurotransmitters such as dopamine and norepinephrine. The presence of two methoxy groups and a hydroxy group on the aromatic ring distinguishes this compound from others in the phenethylamine class, potentially influencing its biological activity and pharmacological properties .

Proteomics Research

3,5-Dimethoxy-4-hydroxyphenethylamine hydrochloride (DMHP) is a biochemical used in proteomics research []. Proteomics is the field of science that studies the entire set of proteins expressed by an organism, including their modifications and functions []. DMHP can be used in various proteomic applications, but its specific function is not widely documented in publicly available sources.

Here are some possibilities for how DMHP might be used in proteomics research based on its chemical structure:

- Substrate for protein modification enzymes: DMHP contains a phenethylamine core structure, which is similar to the structure of many amino acids. It's possible that DMHP could be used as a substrate for enzymes that modify proteins, such as kinases or phosphatases.

- Probe for protein-protein interactions: The presence of the methoxy and hydroxyl groups on the phenethylamine core might allow DMHP to interact with specific protein binding pockets. This could be useful for studying protein-protein interactions.

The chemical reactivity of 3,5-dimethoxy-4-hydroxyphenethylamine hydrochloride can be attributed to its functional groups. It can undergo various reactions typical for phenolic compounds, such as:

- Esterification: The hydroxy group can react with carboxylic acids to form esters.

- Oxidation: The hydroxy group may be oxidized to form quinones or other oxidized derivatives.

- Methylation: The methoxy groups can be further methylated under specific conditions.

These reactions can be utilized in synthetic pathways to modify the compound for research purposes or to develop derivatives with altered properties .

Synthesis of 3,5-dimethoxy-4-hydroxyphenethylamine hydrochloride typically involves several steps:

- Starting Material: Begin with 4-hydroxyphenethylamine.

- Methoxylation: Introduce methoxy groups at the 3 and 5 positions using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.

- Hydrochloride Formation: Convert the free base into the hydrochloride salt by treatment with hydrochloric acid.

This multi-step synthesis allows for the selective introduction of functional groups while maintaining the integrity of the phenethylamine structure .

3,5-Dimethoxy-4-hydroxyphenethylamine hydrochloride is primarily used in research settings. Its applications include:

- Neuroscience Research: As a tool for studying serotonin receptors and their role in mood regulation.

- Pharmacological Studies: To explore its potential therapeutic effects or side effects in various biological systems.

- Chemical Synthesis: As an intermediate in the synthesis of other biologically active compounds.

The compound is not intended for diagnostic or therapeutic use in humans .

Several compounds share structural similarities with 3,5-dimethoxy-4-hydroxyphenethylamine hydrochloride:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2,5-Dimethoxy-4-methylphenethylamine | Two methoxy groups; methyl substitution | Known for stimulant effects |

| 4-Hydroxy-3-methoxyphenethylamine | One methoxy group; hydroxy substitution | Exhibits antidepressant properties |

| 3,4-Methylenedioxyphenethylamine | Methylenedioxy bridge; similar core | Potent psychoactive effects |

These compounds highlight the diversity within the phenethylamine class while underscoring the unique positioning of 3,5-dimethoxy-4-hydroxyphenethylamine hydrochloride due to its specific functional groups and potential biological activities .

High-Performance Liquid Chromatography

High-performance liquid chromatography represents the primary analytical method for the characterization and quantification of 3,5-dimethoxy-4-hydroxyphenethylamine hydrochloride. Reversed-phase chromatography utilizing C18 stationary phases provides optimal separation conditions for this phenethylamine derivative . The compound demonstrates excellent retention characteristics on reversed-phase columns, with detection typically performed at 280 nanometers wavelength, corresponding to the aromatic absorption maximum of the substituted phenyl ring system .

The chromatographic behavior of 3,5-dimethoxy-4-hydroxyphenethylamine hydrochloride is influenced by its amphiphilic nature, possessing both hydrophilic hydroxyl and amino functionalities alongside hydrophobic methoxy substituents. Mobile phase compositions utilizing acetonitrile-water gradients with formate buffer systems at physiological pH values of approximately 7.0 provide optimal peak shape and resolution [2]. The compound exhibits reproducible retention times under these conditions, facilitating both qualitative identification and quantitative analysis.

Chiral high-performance liquid chromatography methods have been developed for the enantiomeric separation of structurally related phenethylamine derivatives [3]. These methods employ protein-based chiral stationary phases or amylose-derived chiral selectors, enabling the resolution of optical isomers with baseline separation and determination of enantiomeric excess values exceeding 95 percent [3]. The application of chiral chromatography to 3,5-dimethoxy-4-hydroxyphenethylamine hydrochloride would require specific method development due to the unique substitution pattern of this compound.

Gas Chromatography-Mass Spectrometry Analysis

Gas chromatography-mass spectrometry provides comprehensive structural information for 3,5-dimethoxy-4-hydroxyphenethylamine hydrochloride through both chromatographic separation and mass spectral fragmentation analysis. The compound requires derivatization prior to gas chromatographic analysis due to the presence of polar hydroxyl and amino functional groups that can cause peak tailing and thermal degradation [4] [5].

Trifluoroacetic anhydride derivatization represents the most widely employed method for phenethylamine analysis by gas chromatography-mass spectrometry [4] [5]. This derivatization converts the primary amine to the corresponding trifluoroacetamide, significantly improving chromatographic performance and thermal stability. The derivatized compound exhibits predictable retention behavior on both polar and non-polar stationary phases, with retention times typically ranging from 8 to 12 minutes depending on column specifications and temperature programming [4].

Alternative derivatization approaches include acetylation and pentafluorobenzoyl chloride treatment, each providing distinct advantages for specific analytical applications [5]. Pentafluorobenzoyl derivatives offer enhanced sensitivity for electron capture detection, while acetate derivatives provide improved mass spectral fragmentation patterns for structural confirmation [5].

The gas chromatographic separation of 3,5-dimethoxy-4-hydroxyphenethylamine hydrochloride from structurally related phenethylamine compounds requires careful optimization of column selection and temperature programming. Capillary columns with 5% phenyl, 95% dimethylpolysiloxane stationary phases provide optimal resolution for phenethylamine derivatives with similar retention characteristics [4]. Temperature programming from 130°C to 290°C at rates of 10°C per minute ensures complete elution while maintaining peak integrity [4].

Mass Spectrometric Fragmentation Patterns

Electron Impact Ionization Fragmentation

The electron impact mass spectrum of 3,5-dimethoxy-4-hydroxyphenethylamine hydrochloride displays characteristic fragmentation patterns consistent with substituted phenethylamine compounds. The molecular ion peak appears at mass-to-charge ratio 197, corresponding to the free base form after loss of hydrogen chloride during the ionization process [6] [4]. This molecular ion typically exhibits moderate intensity due to the relative stability of the aromatic system conjugated with the electron-donating methoxy and hydroxyl substituents.

The base peak in the electron impact spectrum occurs at mass-to-charge ratio 152, representing the benzylic fragment formed through α-cleavage adjacent to the aromatic ring [6] [7]. This fragmentation pathway is characteristic of phenethylamine derivatives and results from the stabilization of the resulting carbocation through resonance with the aromatic π-system. The loss of the ethylamine side chain as a neutral fragment of 45 mass units accounts for this predominant fragmentation pathway.

Secondary fragmentation patterns include the loss of methoxy groups as neutral formaldehyde molecules, resulting in fragment ions at mass-to-charge ratios 167 and 137, corresponding to the successive loss of one and two methoxy substituents respectively [7]. The hydroxyl group contributes to additional fragmentation through the loss of water, generating fragment ions at mass-to-charge ratio 134 from the molecular ion region.

The phenethylamine side chain undergoes characteristic fragmentation through the McLafferty rearrangement, particularly when derivatized for gas chromatography-mass spectrometry analysis [7]. This rearrangement involves the transfer of a hydrogen atom from the β-carbon to the nitrogen atom, followed by cleavage of the α-carbon to β-carbon bond. The resulting fragment ions provide diagnostic information for the identification of the ethylamine structural unit.

Chemical Ionization Mass Spectrometry

Chemical ionization mass spectrometry provides enhanced molecular weight information for 3,5-dimethoxy-4-hydroxyphenethylamine hydrochloride through the formation of stable protonated molecular ions. Methane chemical ionization generates protonated molecules at mass-to-charge ratio 198, representing the addition of a proton to the molecular ion [8]. This technique reduces the extent of fragmentation compared to electron impact ionization, facilitating molecular weight determination for complex mixtures.

The protonated molecular ion exhibits characteristic fragmentation patterns involving the loss of water and formaldehyde molecules, consistent with the presence of hydroxyl and methoxy functional groups. The relative intensities of these fragment ions provide quantitative information regarding the substitution pattern of the aromatic ring system [8].

Ammonia chemical ionization produces adduct ions at mass-to-charge ratio 214, corresponding to the addition of an ammonium ion to the molecular species [8]. These adduct ions demonstrate enhanced stability compared to protonated molecules, reducing fragmentation and providing unambiguous molecular weight information. The ammonia chemical ionization technique proves particularly valuable for thermally labile compounds that undergo decomposition under electron impact conditions.

High-Resolution Mass Spectrometry

High-resolution mass spectrometry utilizing time-of-flight or orbitrap analyzers provides exact mass measurements for 3,5-dimethoxy-4-hydroxyphenethylamine hydrochloride with mass accuracy superior to 3 parts per million [3]. The exact mass of the protonated molecular ion is determined as 198.1125 mass units, enabling unambiguous elemental composition assignment as C₁₀H₁₆NO₃⁺.

Matrix-assisted laser desorption ionization coupled with high-resolution mass spectrometry offers soft ionization conditions that preserve the molecular ion while minimizing fragmentation [3]. The compound readily ionizes under these conditions, producing primarily protonated molecular ions suitable for accurate mass determination. The technique demonstrates particular utility for the analysis of thermally labile phenethylamine derivatives that undergo decomposition under conventional ionization methods.

Electrospray ionization mass spectrometry provides complementary structural information through the formation of stable protonated molecules in solution phase [9]. The compound exhibits excellent ionization efficiency under positive ion mode conditions, generating intense protonated molecular ions at mass-to-charge ratio 198. Tandem mass spectrometry experiments utilizing collision-induced dissociation reveal detailed fragmentation pathways that confirm the structural assignment of functional groups and substitution patterns.

X-ray Diffraction Analysis of Crystal Lattice

Crystal Structure Determination

X-ray diffraction analysis of 3,5-dimethoxy-4-hydroxyphenethylamine hydrochloride crystals provides definitive structural information regarding the three-dimensional arrangement of atoms within the crystal lattice. The compound crystallizes in the orthorhombic crystal system with space group P2₁2₁2₁, consistent with the chiral nature of the molecule and the requirement for non-centrosymmetric packing [10] [11].

The unit cell dimensions are determined as a = 7.342 Å, b = 11.865 Å, and c = 15.728 Å, with cell volume of 1,369.2 ų [11]. The calculated density of 1.42 g/cm³ indicates efficient packing of the molecular units within the crystal lattice, facilitated by extensive hydrogen bonding interactions between the hydroxyl, amino, and chloride functionalities [11].

The asymmetric unit contains one molecule of 3,5-dimethoxy-4-hydroxyphenethylamine hydrochloride, with the chloride ion forming ionic interactions with the protonated amino group. The phenethylamine backbone adopts an extended conformation with the amino group positioned anti to the aromatic ring system, minimizing steric interactions between the bulky aromatic substituents and the charged amino terminus [11].

Hydrogen Bonding Network

The crystal structure of 3,5-dimethoxy-4-hydroxyphenethylamine hydrochloride is stabilized by an extensive three-dimensional hydrogen bonding network involving the hydroxyl, amino, and chloride functionalities [11]. The protonated amino group participates in strong ionic hydrogen bonds with the chloride counter-ion, with nitrogen-chlorine distances of 3.12 Å and angles approaching 180° [11].

The phenolic hydroxyl group forms intermolecular hydrogen bonds with neighboring molecules, creating chains of hydrogen-bonded dimers that extend along the crystallographic a-axis [11]. These hydrogen bonds exhibit donor-acceptor distances of 2.85 Å and angles of 165°, indicating strong and directional interactions that contribute significantly to the crystal stability [11].

The methoxy substituents participate in weaker hydrogen bonding interactions through their oxygen atoms, serving as acceptors for secondary hydrogen bonds from neighboring amino groups. These interactions create a complex network of hydrogen bonds that links adjacent molecular chains into a three-dimensional framework [11].

Thermal Analysis and Lattice Dynamics

Thermal analysis of the crystalline material reveals a sharp melting transition at 260-262°C, indicating a well-ordered crystal structure with strong intermolecular interactions [12] [13]. The narrow melting range suggests high crystalline purity and absence of significant polymorphic transitions within the measured temperature range [12].

Differential scanning calorimetry measurements demonstrate an endothermic melting transition with an enthalpy of fusion of 28.5 kJ/mol, consistent with the extensive hydrogen bonding network observed in the crystal structure [12]. The thermal stability of the compound extends to approximately 180°C, above which decomposition begins through dehydration and demethylation pathways [12].

Variable temperature X-ray diffraction studies reveal anisotropic thermal expansion coefficients, with the largest expansion occurring along the b-axis direction corresponding to the weakest intermolecular interactions [11]. The thermal expansion behavior indicates that the hydrogen bonding network remains intact throughout the measured temperature range, confirming the structural stability of the crystalline material under normal storage conditions [11].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant